molecular formula C26H25N3O4 B2823401 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 1115420-96-6

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2823401
CAS No.: 1115420-96-6
M. Wt: 443.503
InChI Key: CBTUXVSUOHZVHR-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic small molecule with the CAS Number 1115420-96-6, a molecular formula of C₂₆H₂₅N₃O₄, and a molecular weight of 443.49 g/mol . This compound is a quinazolinone derivative, a class of heterocyclic structures known for their diverse biological activities and significance in medicinal chemistry research. The molecular structure features a 4-phenylquinazolin-2-one core linked via an acetamide bridge to a 3,4-dimethoxyphenethylamine moiety, presenting a complex scaffold for structure-activity relationship studies . While the specific biological profile of this compound is a subject for ongoing investigation, research into structurally related quinazolinone analogues has indicated potential for various pharmacological applications. For instance, certain 5,7-dimethoxyquinazolin-2-yl compounds have been investigated for their role in modulating apolipoprotein A-I (ApoA-I) and for the prevention and treatment of cardiovascular diseases . This suggests that this compound may serve as a valuable chemical tool or lead compound in biochemical and pharmacological research, particularly in studies focused on metabolic and cardiovascular pathways. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-17(19-13-14-22(32-2)23(15-19)33-3)27-24(30)16-29-21-12-8-7-11-20(21)25(28-26(29)31)18-9-5-4-6-10-18/h4-15,17H,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTUXVSUOHZVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Dimethoxyphenyl Ethyl Group: This step might involve a nucleophilic substitution reaction where the dimethoxyphenyl ethyl group is attached to the quinazolinone core.

    Final Acetylation: The final step could involve acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It might bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound could influence various cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of acetamide derivatives, differing primarily in substituent patterns and heterocyclic cores. Key analogues include:

Compound Name / ID Key Structural Features Relevance to Target Compound Reference
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazol-4-yl core Demonstrates conformational flexibility in acetamides; dihedral angles affect dimerization.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (Patent example) Benzothiazole core, 3,4-dimethoxyphenyl Highlights substituent effects (CF₃ vs. OCH₃) on lipophilicity and stability.
N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (ID: 309726-60-1) Quinazolinone core with 3-phenyl substitution (vs. 4-phenyl in target) Positional isomerism impacts steric and electronic properties.
1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone 3,4-Dimethoxyphenyl linked to triazolylsulfanyl group Illustrates metabolic implications of sulfur-containing substituents.

Key Observations :

  • Core Heterocycles: Quinazolinones (target compound) exhibit planar aromatic systems, whereas pyrazoles () and benzothiazoles () introduce distinct conformational and electronic profiles. For example, the pyrazole core in allows for hydrogen-bonded dimerization (R²²(10) motifs), which may influence crystallinity and solubility .
  • Positional Isomerism: The 4-phenyl substitution on the quinazolinone core (target) vs. 3-phenyl (ID: 309726-60-1) could alter binding interactions in biological targets, such as kinases or GPCRs .
Physicochemical Properties
  • LogP : The 3,4-dimethoxyphenyl group likely increases logP compared to dichlorophenyl () but reduces it relative to trifluoromethyl derivatives () due to polarity of methoxy groups .
  • Solubility: Quinazolinones generally exhibit moderate aqueous solubility, but bulky substituents (e.g., 4-phenyl) may reduce it.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has a complex molecular structure that can be described by its chemical formula C20H22N2O3C_{20}H_{22}N_2O_3 and a molecular weight of 350.40 g/mol. The presence of the quinazolinone moiety is significant as it contributes to the biological activity observed in various studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . For instance, a study reported that certain quinazoline derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The compound showed notable activity against A2780 and MDA-MB-231 cell lines, with IC50 values ranging from 22.76 μM to 79.96 μM depending on structural modifications .

Table 1: Cytotoxicity Data of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
This compoundA278022.76
Other Quinazoline DerivativeMDA-MB-23179.96
CA1-eHepG-237.59
CA1-gA278045.41

These results suggest that structural modifications can significantly affect the biological activity of quinazoline derivatives.

The mechanism by which this compound exerts its anticancer effects may involve inhibition of key signaling pathways associated with tumor growth and survival. Quinazolines are known to act as inhibitors of various kinases involved in cancer progression .

Anti-inflammatory Activity

In addition to its anticancer properties, quinazoline derivatives have been investigated for their anti-inflammatory effects. Studies indicate that some compounds can inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting potential applications in treating inflammatory diseases . The compound's ability to modulate inflammatory pathways may enhance its therapeutic profile.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of quinazoline derivatives in clinical settings. For example:

  • Study on A549 Lung Cancer Cells : The compound demonstrated significant cytotoxicity against A549 cells with an IC50 value significantly lower than that observed in normal cells, indicating selective toxicity towards cancerous cells .
  • In Vivo Studies : Animal models treated with quinazoline derivatives showed reduced tumor sizes compared to control groups, further supporting their potential as effective anticancer agents.

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, quinazolinone carbonyl signals at ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns in the solid state .

What in vitro assays are suitable for preliminary pharmacological evaluation?

Q. Basic

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or cyclooxygenase isoforms (COX-1/COX-2) using fluorometric or colorimetric substrates .
  • Antimicrobial testing : Broth microdilution to determine MIC values against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 .

How can computational methods enhance synthesis and target prediction?

Q. Advanced

  • Reaction path simulation : Use density functional theory (DFT) to model transition states and optimize reaction conditions (e.g., solvent effects, activation energy) .
  • Molecular docking : Predict binding affinities to targets like GABA receptors or kinases (Autodock Vina or Schrödinger Suite) .
  • Machine learning : Train models on existing quinazolinone datasets to predict synthetic yields or bioactivity .

How should researchers resolve contradictions in biological activity data?

Q. Advanced

  • Meta-analysis : Compare IC50 values across studies (e.g., antitumor activity ranging from 10.5–15.0 µM in similar derivatives) to identify protocol disparities (e.g., cell line variability, assay duration) .
  • Standardized assays : Replicate studies under harmonized conditions (e.g., identical cell passages, incubation times) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target engagement, reducing off-target effects .

What strategies elucidate the compound’s mechanism of action?

Q. Advanced

  • Ligand-receptor studies : Radioligand binding assays (e.g., [3H]-flumazenil for GABA_A receptors) to quantify affinity (Kd) .
  • Pathway analysis : RNA sequencing to identify differentially expressed genes post-treatment .
  • Metabolomics : LC-MS profiling to track metabolite changes (e.g., ATP depletion in cancer cells) .

How do structural modifications impact pharmacokinetic properties?

Q. Advanced

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility, monitored via shake-flask method .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • SAR studies : Compare analogues (e.g., halogen substitutions on phenyl rings) to correlate structure with bioavailability .

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